![molecular formula C11H11NO3 B087602 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 14271-45-5](/img/structure/B87602.png)
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, including 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, can be achieved through various synthetic routes. Traditional methods such as the Pictet-Spengler reaction and the Bischler-Napieralski reaction have been widely used. Recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, offering efficient pathways to generate these compounds with diverse functionalities (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, closely related to this compound, has been elucidated through X-ray structural analysis. This analysis confirms the presence of the tetrahydroquinoline core and provides insights into the spatial arrangement of substituents, which is crucial for understanding the compound's reactivity and interaction with biological targets (Rudenko et al., 2012).
Scientific Research Applications
Therapeutic Potential in Neuroprotection and Neurodegenerative Diseases
1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease. Research indicates that these compounds exhibit neuroprotective, antiaddictive, and antidepressant properties in animal models, attributed to mechanisms such as MAO inhibition and free radical scavenging. The potential of these derivatives in treating neurodegenerative conditions highlights the importance of further investigations into their mechanisms and therapeutic applications (Antkiewicz‐Michaluk et al., 2018).
Applications in Cancer Therapy
The fused tetrahydroisoquinoline scaffolds have been recognized for their role as anticancer antibiotics, with some derivatives gaining FDA approval for treating specific cancers. A review covering patents on tetrahydroisoquinoline derivatives between 2010 and 2015 reveals their significant therapeutic activities across various cancers. The synthesis and development of these derivatives for cancer drug discovery have shown promising outcomes, indicating their potential as novel anticancer agents with unique mechanisms of action (Singh & Shah, 2017).
Chemical Synthesis and Mechanistic Insights
The chemical synthesis of indoles from arylhydrazones, involving tetrahydroquinoline derivatives, provides insights into complex chemical transformations and mechanisms. Research on the Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones, including tetrahydroquinoline derivatives, elucidates various transformation pathways following cyclohexadienoneimine intermediate formation. These findings are critical for understanding the chemical behavior and synthetic potential of tetrahydroquinoline derivatives in organic chemistry (Fusco & Sannicolo, 1978).
Antioxidant Activity and Analytical Methods
The study of antioxidants and methods for determining antioxidant activity encompasses the investigation of compounds like tetrahydroquinoline derivatives for their potential antioxidant properties. Analytical techniques for assessing antioxidant capacity, such as ORAC and HORAC tests, are crucial for exploring the antioxidant effects of various compounds. These methods contribute to a deeper understanding of how tetrahydroquinoline derivatives might protect against oxidative stress, with implications for diseases associated with oxidative damage (Munteanu & Apetrei, 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that similar compounds can interact with various receptors and enzymes in the body, leading to a range of potential effects .
Biochemical Pathways
Related compounds have been shown to affect dopamine catabolism, suggesting that this compound may have similar effects .
Pharmacokinetics
The compound’s solubility in various solvents such as chloroform, DMSO, and ethyl acetate has been reported, which may give some indication of its bioavailability .
Result of Action
Related compounds have been shown to produce changes in dopamine concentrations in the brain .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
properties
IUPAC Name |
1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(14)15)6-10(12)13/h2-5,8H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKRBJBCJOYSLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585425 |
Source
|
Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14271-45-5 |
Source
|
Record name | 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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